Product packaging for Glaucogenin C mono-D-thevetoside(Cat. No.:)

Glaucogenin C mono-D-thevetoside

Cat. No.: B1632537
M. Wt: 520.6 g/mol
InChI Key: KBZJWPGSJWUHPT-FJUGQGNPSA-N
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Description

Origin and Natural Abundance in Cynanchum Species

Glaucogenin C mono-D-thevetoside has been identified as a natural constituent in several species of the Cynanchum genus, which belongs to the Apocynaceae family. It is primarily isolated from the roots of these plants.

Specifically, its presence has been confirmed in the following species:

Cynanchum atratum : This species is a well-documented source of the compound.

Cynanchum stauntonii : Chemical investigations of the roots of this plant have also led to the isolation of this compound. biocrick.comresearchgate.net

Structural Classification within Pregnane-Type Steroidal Glycosides

From a chemical standpoint, this compound is classified as a pregnane-type steroidal glycoside. nih.govacs.orgresearchgate.net This classification is based on its distinct two-part structure:

Aglycone Core : The foundational structure is Glaucogenin C, a C21 steroid. This type of steroid is characterized by an unprecedented 13,14:14,15-disecopregnane skeleton, a feature that distinguishes it from many other steroids. researchgate.netnih.gov

Glycoside Moiety : Attached to the steroidal core is a single sugar unit, specifically D-thevetose, hence the designation "mono-D-thevetoside." researchgate.net

The Cynanchum genus is known to be a rich reservoir of C21 steroidal glycosides, which are considered its characteristic chemical ingredients. mdpi.comscispace.com These glycosides can be broadly categorized into polyhydroxypregnane-type and seco-pregnane-type, with Glaucogenin C derivatives falling into the latter category. mdpi.comacs.org

Historical Context in Phytochemical Investigations of Traditional Chinese Medicines

The study of this compound is closely linked to the scientific investigation of plants used in Traditional Chinese Medicine (TCM). Several Cynanchum species, from which this compound is derived, have a long history of use in Chinese medical practices. mdpi.comomicsonline.org

For instance:

Cynanchum atratum roots are used in the Chinese drug known as "Pai-Wei." nih.govresearchgate.net

Cynanchum stauntonii is one of the species used for the TCM "Bai-qian."

Modern phytochemical research aims to isolate and structurally elucidate the specific chemical constituents, such as this compound, from these traditional remedies. nih.gov This work is part of a larger scientific effort to understand the chemical basis for the biological activities attributed to these medicinal plants. mdpi.com

Chemical Compounds Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O9 B1632537 Glaucogenin C mono-D-thevetoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3/t14-,17+,18-,19+,20-,21-,22-,23-,24+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZJWPGSJWUHPT-FJUGQGNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4CC=C3C2)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Isolation, Structural Characterization, and Synthesis

Chromatographic and Spectroscopic Techniques for Isolation and Elucidation

The isolation and structural determination of Glaucogenin C mono-D-thevetoside from its natural sources are intricate processes that rely on a combination of sophisticated chromatographic and spectroscopic methods. These techniques are essential for separating the compound from a complex mixture of plant metabolites and for precisely mapping its molecular structure.

High-Resolution Spectroscopic Analyses (NMR, MS, HR-ESI-MS) for Structural Confirmation

The definitive structure of this compound was established through comprehensive spectroscopic analysis. biocrick.com High-resolution mass spectrometry (HR-ESI-MS) provides the exact molecular formula by measuring the mass-to-charge ratio with high accuracy. This is complemented by tandem mass spectrometry (MS/MS), which involves fragmenting the molecule and analyzing the resulting pieces to deduce its structural components, including the nature of the sugar moiety and the steroidal aglycone.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete three-dimensional structure of such complex molecules. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign every proton and carbon atom in the molecule. These experiments reveal connectivity between atoms, allowing for the assembly of the steroidal skeleton and the sugar ring. Furthermore, NOESY experiments provide information about through-space correlations, which helps to determine the relative stereochemistry of the molecule.

Table 1: Spectroscopic Data for this compound

Technique Observation Interpretation
HR-ESI-MS Provides high-resolution mass-to-charge ratio. Determines the exact molecular formula of the compound.
MS/MS Generates fragmentation patterns. Elucidates the structure of the aglycone and the sugar moiety, and their linkage.
¹H NMR Shows chemical shifts and coupling constants of protons. Identifies the types of protons and their neighboring atoms.
¹³C NMR Displays chemical shifts of carbon atoms. Characterizes the carbon skeleton of the molecule.
COSY Correlates coupled protons. Establishes proton-proton connectivity within the molecule.
HSQC Correlates protons with their directly attached carbons. Assigns protons to their respective carbon atoms.
HMBC Shows long-range correlations between protons and carbons. Reveals connectivity across multiple bonds, key for assembling the full structure.

| NOESY | Indicates through-space proximity of protons. | Helps to determine the relative stereochemistry and conformation of the molecule. |

X-ray Crystallography in the Elucidation of Complex Steroidal Skeletons

For molecules with intricate stereochemistry, such as this compound, X-ray crystallography provides the most unambiguous structural determination. biocrick.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides a detailed three-dimensional map of electron density, from which the precise positions of all atoms in the molecule can be determined.

This method is particularly valuable for confirming the absolute configuration of stereocenters within the complex steroidal framework, an aspect that can sometimes remain ambiguous even with extensive NMR analysis. nih.gov While obtaining suitable crystals of natural products can be a challenge, when successful, X-ray crystallography offers an unparalleled level of structural detail. nih.govnih.gov

Chemical Degradation and Derivatization Approaches for Glycosidic Linkage and Absolute Configuration Determination

Chemical methods, including degradation and derivatization, play a crucial role in confirming the structural details of glycosides like this compound. nih.gov Acid hydrolysis is a common technique used to cleave the glycosidic bond, separating the sugar (thevetose in this case) from the steroidal aglycone (Glaucogenin C).

Once separated, the sugar's absolute configuration (D or L) can be determined. nih.gov This is often achieved by derivatizing the sugar with a chiral reagent and then analyzing the product using chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), comparing its retention time to that of known standards. nih.gov Similarly, the position of the glycosidic linkage on the aglycone can be confirmed through methylation analysis, followed by hydrolysis and identification of the partially methylated aglycone.

Strategies in Chemical Synthesis of Glaucogenin and Analogues

The chemical synthesis of complex natural products like Glaucogenin C and its derivatives is a significant challenge that drives the development of new synthetic methodologies.

Total Synthesis Approaches for Related Glaucogenin Derivatives

The total synthesis of Glaucogenin derivatives is a complex undertaking that requires a multi-step approach. nih.gov While a complete total synthesis of this compound itself is not widely reported, the synthesis of related structures, such as 5,6-dihydro-glaucogenin C, has been achieved. nih.gov These synthetic routes often involve the careful construction of the unique steroidal skeleton, followed by the strategic introduction of functional groups and, finally, the glycosylation step to attach the sugar moiety. These syntheses serve not only to confirm the structure of the natural product but also to provide access to analogues that can be used for further scientific investigation.

Synthetic Methodologies for Constructing Secopregnane-Type Skeletons

Glaucogenin C possesses a disecopregnane skeleton, a type of steroidal structure where two of the rings have been opened. The construction of this specific skeleton is a key challenge in the synthesis of glaucogenin and its analogues. nih.gov Researchers have developed biomimetic strategies that mimic the proposed biosynthetic pathway of these molecules in nature. One such approach involves the iron(II)-promoted fragmentation of an α-alkoxy hydroperoxide to construct the disecopregnane skeleton. nih.gov These innovative synthetic methods are crucial for creating the core structure of these complex natural products and demonstrate the ingenuity required to replicate nature's molecular architecture in the laboratory.

Stereoselective Synthesis of Complex Steroidal Glycosides

The synthesis of complex steroidal glycosides like this compound presents a significant challenge in organic chemistry, primarily due to the need for precise control over the stereochemistry of the glycosidic bond. Thevetose, the sugar moiety in this compound, is a 2-deoxy-6-O-methyl-L-mannose, and the formation of the β-glycosidic linkage to the C3 hydroxyl group of the steroidal aglycone, glaucogenin C, requires sophisticated synthetic strategies. The absence of a participating group at the C-2 position of the deoxysugar makes stereocontrol at the anomeric center particularly difficult.

Modern synthetic chemistry has developed several strategies to address the challenge of 1,2-cis-glycosylation, which is necessary for the formation of β-mannosides and, by extension, β-thevetosides. These methods often rely on influencing the stereochemical outcome of the glycosylation reaction through various means, including solvent effects, the use of specific promoters, and temperature control. However, for a substrate as complex as a steroidal aglycone, more refined techniques are often necessary.

One of the prominent strategies in the stereoselective synthesis of steroidal glycosides is the use of intramolecular aglycone delivery (IAD). This approach involves tethering the steroidal aglycone to the glycosyl donor, which then facilitates the delivery of the aglycone to the β-face of the oxocarbenium ion intermediate, leading to the desired β-glycoside.

Another powerful technique is the use of neighboring group participation, where a functional group at the C-2 position of the glycosyl donor directs the incoming aglycone to the opposite face of the ring, resulting in a 1,2-trans-glycoside. While not directly applicable to 2-deoxysugars like thevetose, modifications of this strategy, such as the use of a temporary C-2 substituent, have been explored.

Furthermore, the development of novel glycosyl donors and promoters has expanded the toolbox for stereoselective glycosylation. For instance, the use of glycosyl triflates, phosphates, or imidates, in combination with specific activators, can influence the stereochemical outcome of the glycosylation reaction. The choice of protecting groups on both the glycosyl donor and the steroidal aglycone is also critical, as they can modulate the reactivity and stereoselectivity of the reaction.

Research into the synthesis of complex steroidal glycosides continues to be an active area, with the goal of developing more efficient and highly stereoselective methods. These advancements are crucial for accessing sufficient quantities of these compounds for further biological evaluation and for the synthesis of novel analogs with potentially enhanced therapeutic properties.

Molecular Basis of Action: Structure Activity Relationship Sar and Mechanistic Investigations

Structure-Activity Relationship Studies of Glaucogenin C mono-D-thevetoside and Related Analogues

Correlation of Structural Features with Biological Activities In Vitro

The bioactivity of cardenolides like this compound is highly dependent on specific structural features of the steroid nucleus and the attached lactone ring. rsc.org The core structure of a cardenolide consists of a steroid with methyl groups at C-10 and C-13, and a crucial five-membered unsaturated lactone ring (a butenolide) at the C-17 position. wikipedia.org

Key structural determinants for the biological activity of cardenolides include:

The C/D Ring Junction: The cis fusion of the C and D rings in the steroid backbone is a critical feature for inducing the specific conformational shape required for receptor binding.

The Unsaturated Lactone Ring: The α,β-unsaturated γ-lactone ring attached at the C-17 position is indispensable for activity. Saturation of this ring, converting the cardenolide to a cardanolide, diminishes biological effect. wikipedia.org

Hydroxylation Pattern: The presence and orientation of hydroxyl groups on the steroid nucleus can significantly modulate the potency and solubility of the molecule.

Studies on various cardenolide analogues demonstrate that even minor modifications can lead to significant changes in activity. For instance, the introduction of hydroxyl or fluorine groups at different positions on the A-ring of caged xanthones, another class of natural products, has been shown to enhance cytotoxicity. nih.gov While not a cardenolide, this highlights the principle that specific substitutions are key to potency. In cardenolides, the number and type of sugar moieties also play a critical role, as seen in comparisons between different glycosides from the same plant source. nih.govmdpi.com

Impact of Glycosidic Moiety and Aglycone Modifications on Molecular Interactions

The glycosidic portion of this compound, which is a D-thevetose sugar, is not merely a passive component. The nature of the sugar moiety attached at the C-3 position of the aglycone significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net

Impact of the Glycosidic Moiety:

Binding and Potency: The sugar unit can contribute to the binding affinity of the entire molecule to its protein target, such as the Na+/K+-ATPase. nih.gov In some cardenolides, the glycosidic moiety has been identified as significant for binding to the active site of enzymes like β-secretase (BACE1). nih.gov However, studies on a range of cardenolides from Asclepias curassavica found no direct correlation between the number of sugar moieties and the inhibitory effect on Na+/K+-ATPase, suggesting a complex relationship. mdpi.com

Solubility and Bioavailability: The sugar component generally increases the water solubility of the cardenolide, which can affect its transport and availability to cellular targets.

Impact of Aglycone Modifications:

Target Interaction: The aglycone, or genin, is the portion of the molecule that directly interacts with the primary binding site of targets like the Na+/K+-ATPase. jst.go.jp Modifications to the aglycone, such as changes in hydroxylation, can alter the binding affinity and inhibitory potency.

Translational Inhibition: Cardenolide aglycones have been shown to inhibit the expression of certain proteins at the translation step, an effect mediated by their primary action on Na+/K+-ATPase. jst.go.jp In silico docking studies suggest that the cardenolide aglycone can interact with key residues of the amyloid-beta peptide, potentially blocking the formation of β-sheets and salt bridges that are critical for aggregation. nih.gov

Molecular Mechanisms of Action in Cellular and Biochemical Systems (In Vitro Research)

Interactions with Specific Protein Targets and Enzyme Systems

Modulation of Ion Pumps (e.g., Na+/K+-ATPase)

The quintessential mechanism of action for this compound and other cardenolides is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). wikipedia.orgnih.gov This enzyme is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, maintaining essential electrochemical gradients. wikipedia.org

Cardenolides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. nih.govtaylorandfrancis.com This binding inhibits the enzyme's pumping function, leading to a cascade of downstream effects:

Increased Intracellular Sodium: Inhibition of the pump causes an accumulation of Na+ ions inside the cell. nih.gov

Altered Calcium Levels: The increased intracellular Na+ concentration alters the function of the sodium-calcium exchanger (NCX), which typically expels calcium (Ca2+) from the cell. This leads to a decrease in Ca2+ efflux and a subsequent increase in intracellular Ca2+ concentration.

This ability to modulate ion transport is the basis for the cardiotonic effects of medicinal cardiac glycosides and is a primary mechanism of their cytotoxicity in other contexts. wikipedia.orgresearchgate.net Studies comparing various cardenolides show a wide range of inhibitory concentrations (IC50 values) against Na+/K+-ATPase, indicating that structural differences significantly impact potency. mdpi.com

Table 1: In Vitro Inhibition of Porcine Na+/K+-ATPase by Selected Cardenolides This table presents data for illustrative cardenolides to demonstrate the range of inhibitory activity and is not specific to this compound, for which precise IC50 values were not found in the searched literature.

Compound NameIC50 (M)
Gofruside9.65 x 10⁻⁸
16α-hydroxycalotropin3.67 x 10⁻⁶

Data sourced from a study on cardenolides from Asclepias curassavica seeds. mdpi.com

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, DNA Gyrase, α-Glucosidase)

Beyond their primary effect on the Na+/K+-ATPase, cardenolides have been investigated for their ability to inhibit other key enzymes.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Plant extracts containing cardenolides have been shown to be potent inhibitors of AChE. nih.gov While direct studies on this compound are limited, the general class of compounds is recognized for this potential activity.

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for bacterial survival, making it a valuable target for antibiotics. nih.gov Certain polyphenolic compounds, which share structural motifs with some natural products, have been identified as potent inhibitors of DNA gyrase by competing with ATP for its binding site on the enzyme. nih.gov While specific data on this compound is not available, this represents a potential area of investigation for cardenolides.

α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibition of α-glucosidase can help manage post-meal blood glucose levels, a key strategy in treating type-2 diabetes. nih.gov Natural products are a rich source of α-glucosidase inhibitors, though specific inhibitory data for this compound is not prominently documented in the searched literature.

Regulation of Intracellular Signaling Pathways

The precise mechanisms by which this compound regulates intracellular signaling pathways are not yet fully elucidated. However, research into related compounds and extracts from the Cynanchum genus, from which this compound is isolated, provides some insights into its potential activities.

Impact on Receptor Tyrosine Kinase Signaling (e.g., EGFR, HER2, HER3)

There is currently no direct scientific evidence available that specifically details the impact of this compound on the signaling pathways of receptor tyrosine kinases such as EGFR, HER2, or HER3.

Cellular Bioactivity Mechanisms (e.g., Anti-proliferative, Anti-angiogenic effects in cell lines)

The cellular bioactivity of this compound, particularly its anti-proliferative and anti-angiogenic effects, is an area of emerging research, primarily informed by studies on related compounds from the Cynanchum genus.

C21 steroidal glycosides, the class of compounds to which this compound belongs, have demonstrated cytotoxic activities against various cancer cell lines. researchgate.net For example, a number of C21 steroidal glycosides isolated from the roots of Cynanchum stauntonii were evaluated for their cytotoxic effects on the human cancer cell line HL60. researchgate.net

In terms of anti-angiogenic properties, a review highlighted that a compound structurally related to the aglycone of some of these glycosides, caudatin, can significantly inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov It was also found to block HUVEC migration, invasion, and the formation of capillary-like tubes. nih.gov These effects are critical for inhibiting the development of new blood vessels that tumors rely on for growth and metastasis. nih.gov

While these studies on related C21 steroidal glycosides suggest that this compound may possess anti-proliferative and anti-angiogenic properties, direct experimental data on its specific efficacy and the cell lines it may affect are not yet available in the reviewed literature.

Metabolic Transformations and Bioanalytical Research

In Vitro Biotransformation Studies of Glaucogenin C mono-D-thevetoside

Direct in vitro biotransformation studies specifically on this compound are not extensively documented in publicly available literature. However, based on research into the metabolism of other cardiac and steroidal glycosides, a predictive outline of its metabolic fate can be constructed. The primary sites of metabolism for such compounds are typically the liver and the gut microbiota.

In vitro models, such as isolated perfused livers, liver microsomes, and intestinal flora incubation, are standard tools to investigate these transformations. For cardiac glycosides, metabolic reactions primarily involve the cleavage of sugar moieties and the modification of the steroidal nucleus. nih.govnih.gov

A study on the metabolism of structurally related cardiac glycosides like digoxin (B3395198) and digitoxin (B75463) in isolated perfused guinea-pig livers revealed that the extent and nature of biotransformation are closely linked to the lipophilicity of the molecule. nih.govnih.gov More lipophilic compounds tend to undergo more extensive metabolism. The metabolism of digitoxin, for instance, involves sequential cleavage of the sugar units, as well as hydroxylation and conjugation of the aglycone. nih.gov In contrast, the metabolism of digoxin, which is more hydrophilic, mainly involves conjugation with glucuronic and/or sulfuric acid, with no cleavage of the sugar molecules observed. nih.gov

Given that this compound possesses a single sugar moiety (D-thevetose), its metabolism would likely involve the hydrolysis of this sugar to yield the aglycone, Glaucogenin C. Subsequent reactions could include hydroxylation, oxidation, and conjugation of the Glaucogenin C core. The table below outlines the potential metabolites of this compound based on known metabolic pathways of similar glycosides.

Table 1: Potential In Vitro Biotransformation Products of this compound

Metabolite Transformation Pathway Description
Glaucogenin CHydrolysisCleavage of the D-thevetoside sugar moiety.
Hydroxylated Glaucogenin COxidationIntroduction of one or more hydroxyl groups onto the steroidal nucleus.
Glaucogenin C GlucuronideConjugationAddition of a glucuronic acid molecule to a hydroxyl group on the aglycone.
Glaucogenin C Sulfate (B86663)ConjugationAddition of a sulfate group to a hydroxyl group on the aglycone.

It is important to note that these are predicted metabolites, and dedicated in vitro studies using liver microsomes or other relevant biological systems are required to confirm the precise biotransformation pathways of this compound.

Enzymatic Pathways Involved in Compound Metabolism in Cell-Free Systems

The metabolic transformations of this compound in cell-free systems are governed by specific enzymatic pathways. These pathways are responsible for the structural modifications that alter the compound's biological activity and facilitate its elimination.

The initial and most significant metabolic step for many glycosides is deglycosylation, which is the removal of the sugar moiety. This reaction is primarily catalyzed by glycoside hydrolases (also known as glycosidases). In the context of intestinal metabolism, bacterial β-glucosidases are known to cleave the glycosidic bonds of various plant glycosides. nih.gov Another enzymatic mechanism for deglycosylation is β-elimination , which has been observed in the biological degradation of natural product glycosides. nih.gov

Following the removal of the D-thevetose sugar to yield Glaucogenin C, the steroidal aglycone is likely to be a substrate for cytochrome P450 (CYP) enzymes . These enzymes, abundant in the liver, are responsible for a wide range of oxidative reactions, including hydroxylation, which increases the water solubility of the compound. nih.gov

The resulting hydroxylated metabolites, as well as the parent aglycone, can then undergo conjugation reactions . These are Phase II metabolic pathways that further increase hydrophilicity and prepare the compound for excretion. The key enzymes involved are:

UDP-glucuronosyltransferases (UGTs) , which catalyze the transfer of glucuronic acid to the aglycone. nih.gov

Sulfotransferases (SULTs) , which catalyze the transfer of a sulfonate group. nih.gov

Conversely, the biosynthesis of steroidal glycosides involves glycosyltransferases (GTs) . A study on the enzymatic biosynthesis of acylated steroidal glycosides identified a steroidal glycosyltransferase (SGT) capable of transferring a sugar moiety to a steroid. nih.gov While this is a synthetic pathway, understanding the enzymes that build these molecules can provide insights into their stability and potential for enzymatic modification.

Development of Analytical Methodologies for Compound Detection and Quantification in Biological Matrices for Research Purposes

The development of sensitive and specific analytical methods is paramount for the detection and quantification of this compound and its metabolites in complex biological matrices for research purposes. Given its structural class as a C21 steroidal glycoside, methods developed for similar compounds provide a strong foundation.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as the gold standard for the analysis of steroidal glycosides. mdpi.com Specifically, Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (MS/MS), often using a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole analyzer, offers high resolution, sensitivity, and specificity. frontiersin.orgresearchgate.net

The development of such a method for this compound would involve several key steps:

Sample Preparation: Extraction of the analyte from biological matrices like plasma, urine, or tissue homogenates is a critical first step. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.

Chromatographic Separation: A reversed-phase UPLC column, such as a C18 column, is commonly used for the separation of steroidal glycosides. mdpi.comfrontiersin.org A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve ionization, allows for the effective separation of the parent compound from its metabolites. mdpi.comresearchgate.net

Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization technique for these types of molecules, typically in positive ion mode. researchgate.net The mass spectrometer can be operated in full-scan mode for identification of unknown metabolites or in Multiple Reaction Monitoring (MRM) mode for highly sensitive and selective quantification of the target analyte and its known metabolites. researchgate.net The fragmentation patterns observed in MS/MS are crucial for structural elucidation. For C21 steroidal glycosides, characteristic losses of the sugar moiety and water molecules from the steroidal core are key identifiers. researchgate.net

The table below summarizes a proposed UPLC-MS/MS method for the analysis of this compound, based on established methods for similar compounds.

Table 2: Proposed Analytical Method for this compound

Parameter Description Reference
Instrumentation UPLC system coupled to a Q-TOF or Triple Quadrupole Mass Spectrometer frontiersin.orgresearchgate.net
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) frontiersin.org
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile or Methanol mdpi.comresearchgate.net
Elution Gradient elution mdpi.comresearchgate.net
Ionization Source Electrospray Ionization (ESI), positive mode researchgate.net
Detection Mode Full Scan (for metabolite identification), MRM (for quantification) researchgate.net

The validation of such a method would need to demonstrate linearity, accuracy, precision, and a limit of detection suitable for the intended research purposes. frontiersin.org

Advanced Research Applications and Future Perspectives

Design of Glaucogenin C mono-D-thevetoside as a Molecular Probe for Target Identification

A primary challenge in the development of new drugs is the precise identification of their molecular targets within the cell. Molecular imaging probes are essential tools in this process, designed to visualize and measure biological processes at the molecular level in living systems. nih.gov A typical molecular probe consists of a targeting moiety, which specifically binds to the molecule of interest, and a signal agent, which is detectable by imaging techniques. nih.gov

This compound is an ideal candidate for development into a molecular probe due to its inherent biological activity. In this context, the this compound molecule itself would serve as the targeting moiety. The design process involves chemically modifying the compound to attach a signal agent, such as a fluorescent dye, a radioactive isotope, or a biotin (B1667282) tag, via a stable linker. nih.govmdpi.com This modification must be carefully engineered to ensure that the probe retains its ability to bind to its native target. Once developed, such a probe could be introduced into cellular or animal models to track its distribution, identify its binding partners, and illuminate its mechanism of action, thereby accelerating the drug development process. nih.gov

ComponentFunctionExample for a this compound Probe
Targeting Moiety Binds specifically to the biological target of interest.The this compound molecule.
Linker Covalently connects the targeting moiety to the signal agent without interfering with binding.A polyethylene (B3416737) glycol (PEG) chain or an alkyl chain.
Signal Agent Generates a detectable signal for imaging or pull-down assays.A fluorophore (e.g., Fluorescein), a radioisotope (e.g., ¹⁸F), or Biotin.

This table illustrates the fundamental components required for designing a molecular probe based on the this compound structure.

Exploration of this compound Scaffold for Chemical Library Development and Drug Discovery Leads

The steroid system is considered a "privileged scaffold" in medicinal chemistry, valued for the rigidity and membrane-penetrating ability of its core structure. nih.gov This scaffold is present in numerous drugs and plays crucial roles in regulating a wide array of cellular functions. nih.govchemdiv.com The structure of this compound, with its unique steroidal aglycone, serves as an excellent starting point for scaffold-based drug discovery. lifechemicals.com This approach involves using the core structure of a known bioactive compound as a template to generate a library of related analogues. lifechemicals.com

By systematically modifying different functional groups on the this compound scaffold, researchers can create a diverse chemical library. These modifications can be made to the steroidal backbone (the aglycone) or the sugar portion (the glycone). The goal is to conduct a thorough investigation of the structure-activity relationships (SAR), identifying how specific chemical changes affect the compound's potency, selectivity, and pharmacokinetic properties. nih.gov Such libraries are invaluable for hit-to-lead optimization, where promising initial compounds are refined into viable drug candidates with improved efficacy and safety profiles. lifechemicals.com The conjugation of the steroidal scaffold with other biologically active moieties can also yield bioconjugates with synergistic activities and enhanced target specificity. nih.gov

Modification SitePotential Chemical ChangesDesired Outcome
Steroidal Aglycone Introduction or removal of hydroxyl, carbonyl, or alkyl groups.Enhanced binding affinity, improved metabolic stability.
Sugar Moiety (Glycone) Alteration of the sugar type, substitution of hydroxyl groups, changing the glycosidic linkage.Increased solubility, modified bioavailability, altered target selectivity. researchgate.net
Linkage Points Addition of new functional groups for conjugation to other molecules.Creation of bioconjugates, development of molecular probes. nih.gov

This table outlines potential areas for chemical modification on the this compound scaffold for the development of a chemical library.

Challenges and Opportunities in Steroidal Glycoside Research

The field of steroidal glycoside research, while promising, is not without its difficulties. A significant challenge lies in the chemical synthesis and modification of these complex molecules. researchgate.net Their multi-ring structures and numerous chiral centers make total synthesis a formidable task. Furthermore, isolating sufficient quantities of these compounds from natural sources can be inconsistent and time-consuming. nih.gov

Despite these hurdles, the opportunities are vast. Steroidal glycosides represent a structurally diverse class of natural products with a wide spectrum of potent biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive effects. nih.govresearchgate.netnih.gov Many of these compounds, discovered in plants, have demonstrated significant cytotoxic activity against various tumor cell lines. nih.govresearchgate.net A key opportunity lies in the modular nature of these molecules; the sugar moiety can be viewed as a tool to fine-tune the biological activity of the steroidal aglycone, potentially leading to derivatives with higher efficacy and better selectivity. researchgate.net The discovery that even common ornamental plants can be rich sources of novel, bioactive steroidal glycosides suggests that a vast chemical space remains to be explored. nih.gov

Integration of Omics Technologies in Understanding this compound Bioactivities

To fully understand the biological effects of a compound like this compound, a holistic approach is necessary. High-throughput "omics" technologies offer a powerful pipeline for achieving a comprehensive view of molecular and cellular processes. mdpi.com These technologies include genomics (study of genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites). nih.govyoutube.com

By treating biological systems (e.g., cancer cell lines) with this compound and applying omics technologies, researchers can generate massive datasets revealing the compound's impact across multiple biological levels. mdpi.com For instance, transcriptomics can identify which genes are activated or suppressed, proteomics can reveal changes in protein expression and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. youtube.comnih.gov The integration of this multi-omics data allows for the identification of the compound's molecular signature, its mechanism of action, and potential biomarkers for its effects. nih.gov This comprehensive approach is critical for moving beyond simple efficacy studies to a deep, mechanistic understanding of how this compound functions, paving the way for its rational development as a therapeutic agent. youtube.com

Omics TechnologyBiological Molecules AnalyzedApplication for this compound Research
Genomics DNAIdentifies genetic factors that may influence sensitivity or resistance to the compound.
Transcriptomics RNA (mRNA)Reveals changes in gene expression patterns induced by the compound, highlighting affected pathways. youtube.com
Proteomics ProteinsMeasures global changes in protein levels and modifications, helping to identify direct targets and downstream effects. youtube.com
Metabolomics MetabolitesAssesses alterations in cellular metabolism, providing insight into the functional consequences of the compound's activity. nih.gov

This table summarizes the application of various omics technologies in elucidating the bioactivities of this compound.

Q & A

Basic Research Questions

Q. How is Glaucogenin C mono-D-thevetoside structurally characterized?

  • Methodological Answer : Structural characterization involves a combination of high-resolution mass spectrometry (HRESI-MS) to determine the molecular formula (e.g., C₂₈H₄₀O₉) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like ROESY and HMBC) to assign protons, carbons, and stereochemistry. For example, ROESY correlations confirm aglycone configuration, while HMBC links the sugar moiety to the aglycone via glycosidic bonds . Acid hydrolysis (e.g., 10% HCl at 75°C) can further identify sugar units .

Q. What pharmacological activities have been reported for Glaucogenin C derivatives?

  • Key Findings :

  • Cardiotonic effects : Enhanced myocardial contraction and reduced heart rate in isolated heart models .
  • Anti-inflammatory activity : Inhibition of LPS-induced inflammation in murine macrophages .
  • Antimicrobial properties : Demonstrated via minimum inhibitory concentration (MIC) assays against bacterial strains .
    • Experimental Models : Isolated organ assays, cell-based inflammation models, and antimicrobial susceptibility testing .

Advanced Research Questions

Q. How does glycosylation at the C-3 position influence bioactivity?

  • Structural-Activity Relationship (SAR) :

  • Glycosylation shifts (e.g., C-2, C-3, and C-4 chemical displacements in NMR) alter hydrophilicity and receptor binding. For example, α-D-oleandropyranosyl substitution at C-3 enhances anti-TMV (tobacco mosaic virus) activity compared to the aglycone .
  • Comparative studies using analogues (e.g., Glaucogenin C 3-O-β-D-cymaropyranoside) show reduced cytotoxicity in NIH/3T3 fibroblast assays, suggesting sugar moiety size impacts selectivity .

Q. What experimental models are used to evaluate anti-TMV activity?

  • Methodology :

  • In vitro anti-TMV assays : Infectivity inhibition is measured via lesion count reduction on Nicotiana tabacum leaves.
  • Cytotoxicity screening : NIH/3T3 or HeLa cell lines assess compound safety profiles.
  • Key Data : IC₅₀ values for anti-TMV activity (e.g., 28.7 μM for this compound) and CC₅₀ values for cytotoxicity .

Q. How can researchers address contradictions in bioactivity data across studies?

  • Analytical Strategies :

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization).
  • Protocol harmonization : Control variables like extraction solvents (e.g., methanol vs. ethanol) and assay conditions (e.g., cell passage number).
  • Structural validation : Confirm compound purity via HPLC-MS to rule out isomer interference .

Guidance for Rigorous Research Design

  • Experimental Design : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example:
    • Population : Nicotiana tabacum leaves for anti-TMV assays.
    • Intervention : this compound at 10–100 μM.
    • Comparison : Positive controls (e.g., ribavirin).
    • Outcome : Lesion count reduction (%) .
  • Data Validation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.